molecular formula C9H9IN2O2S B14901392 4-(5-Iodothiophene-3-carbonyl)piperazin-2-one

4-(5-Iodothiophene-3-carbonyl)piperazin-2-one

Cat. No.: B14901392
M. Wt: 336.15 g/mol
InChI Key: HTVFNUPZDCEDOX-UHFFFAOYSA-N
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Description

4-(5-Iodothiophene-3-carbonyl)piperazin-2-one is a sophisticated chemical reagent designed for research and development, particularly in medicinal chemistry. Its structure integrates two privileged pharmacophores: a 5-iodothiophene and a 2-piperazinone. The thiophene ring is a prominent scaffold in drug discovery, ranked 4th among US FDA-approved sulfur-containing small molecules, and is known for its versatile biological properties and role as a bioisostere for phenyl groups . The iodine atom at the 5-position offers a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, enabling researchers to generate a diverse array of novel compounds for structure-activity relationship (SAR) studies. This compound is envisioned as a key synthetic intermediate for constructing complex molecules with potential biological activity. The molecular framework is analogous to potent antimicrobial agents reported in scientific literature, which feature a thiophene-carbonyl unit connected to a piperazine ring . Such structures have demonstrated significant efficacy as hybrid moieties in molecular docking and antimicrobial evaluation studies . Researchers can utilize this reagent in the synthesis of potential protease inhibitors, receptor modulators, and other bioactive agents, leveraging the hydrogen-bonding capacity of the 2-piperazinone ring to interact with biological targets. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H9IN2O2S

Molecular Weight

336.15 g/mol

IUPAC Name

4-(5-iodothiophene-3-carbonyl)piperazin-2-one

InChI

InChI=1S/C9H9IN2O2S/c10-7-3-6(5-15-7)9(14)12-2-1-11-8(13)4-12/h3,5H,1-2,4H2,(H,11,13)

InChI Key

HTVFNUPZDCEDOX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CSC(=C2)I

Origin of Product

United States

Preparation Methods

Acid Chloride Formation

Treatment with thionyl chloride (SOCl$$2$$) or oxalyl chloride [(COCl)$$2$$] converts the carboxylic acid to its corresponding acid chloride. For instance, 5-iodothiophene-3-carboxylic acid reacts with thionyl chloride in dichloromethane (DCM) under reflux, yielding 5-iodothiophene-3-carbonyl chloride.

Reaction Conditions :

  • Solvent: Anhydrous DCM or tetrahydrofuran (THF).
  • Temperature: Reflux (40–60°C) for 2–4 hours.
  • Yield: >85% (reported for analogous systems).

Alternative Activation via Coupling Reagents

Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enable direct coupling without isolating the acid chloride. This method avoids handling volatile acyl chlorides but requires strict moisture control.

Synthesis of Piperazin-2-one Derivatives

Piperazin-2-one rings are commonly prepared via cyclization of diamines or modification of preformed piperazines . A representative approach involves:

Cyclization of N-Substituted Ethylenediamines

Reacting N-benzyl ethylenediamine with phosgene (COCl$$_2$$) or triphosgene in the presence of a base (e.g., triethylamine) yields piperazin-2-one derivatives. For example, 1-(3-chlorophenyl)piperazin-2-one hydrochloride was synthesized by cyclizing N-(3-chlorophenyl)ethylenediamine under acidic conditions.

Optimization Notes :

  • Use of sodium bicarbonate (NaHCO$$_3$$) as a mild base improves yields by neutralizing HCl byproducts.
  • Solvents like methanol or ethanol enhance solubility of intermediates.

Coupling of 5-Iodothiophene-3-carbonyl and Piperazin-2-one

The final step involves conjugating the activated thiophene carbonyl with the piperazin-2-one amine. Two protocols are prevalent:

Acyl Chloride Coupling

5-Iodothiophene-3-carbonyl chloride reacts with piperazin-2-one in anhydrous DCM or THF, catalyzed by a base such as triethylamine (Et$$_3$$N). The base scavenges HCl, driving the reaction to completion.

Typical Procedure :

  • Dissolve piperazin-2-one (1.0 eq) and Et$$_3$$N (2.5 eq) in DCM.
  • Add 5-iodothiophene-3-carbonyl chloride (1.2 eq) dropwise at 0°C.
  • Stir at room temperature for 12–24 hours.
  • Wash with water, dry over Na$$2$$SO$$4$$, and purify via recrystallization or column chromatography.

Yield : 65–78% (similar to reported piperazinone couplings).

Carbodiimide-Mediated Coupling

Using EDC and hydroxybenzotriazole (HOBt), the carboxylic acid directly couples with piperazin-2-one in DMF or THF. This method avoids handling corrosive acyl chlorides.

Reaction Conditions :

  • Solvent: DMF or THF.
  • Temperature: 0°C to room temperature.
  • Yield: 60–70% (dependent on purity of starting materials).

Alternative Synthetic Pathways

One-Pot Iodination and Coupling

A streamlined approach combines iodination and coupling in a single reactor. For example, thiophene-3-carboxylic acid is iodinated in situ with NIS/CF$$3$$SO$$3$$H, followed by activation with SOCl$$_2$$ and immediate coupling with piperazin-2-one.

Advantages :

  • Reduces purification steps.
  • Minimizes exposure to moisture-sensitive intermediates.

Challenges :

  • Requires precise stoichiometric control to prevent over-iodination.

Solid-Phase Synthesis

Immobilizing piperazin-2-one on a resin enables iterative coupling and washing steps, though this method is less common for small-scale synthesis.

Analytical Characterization

Successful synthesis is confirmed via:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^1$$H NMR (500 MHz, CDCl$$_3$$): Peaks at δ 7.85 (s, 1H, thiophene-H), 3.70–3.40 (m, 4H, piperazinone-H), and 2.90–2.70 (m, 2H, piperazinone-H).
  • $$^{13}$$C NMR : Carbonyl carbons appear at δ 170–165 ppm.

High-Resolution Mass Spectrometry (HRMS)**

  • Calculated for C$${10}$$H$${10}$$IN$$2$$O$$2$$S : 352.95 g/mol.
  • Observed : 352.94 g/mol ([M+H]$$^+$$).

Infrared (IR) Spectroscopy

  • Strong absorption at 1680 cm$$^{-1}$$ (C=O stretch) and 1540 cm$$^{-1}$$ (C–N stretch).

Challenges and Optimization

Iodine Stability

Iodinated intermediates are light-sensitive and prone to deiodination. Recommendations:

  • Conduct reactions under inert atmosphere (Ar/N$$_2$$).
  • Use amber glassware to minimize photodegradation.

Purification Difficulties

The compound’s polar nature complicates crystallization. Solutions include:

  • Mixed-solvent recrystallization : Ethanol/acetone (3:1) yields pure crystals.
  • Column chromatography : Silica gel with ethyl acetate/hexane (1:2) eluent.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time (h) Cost
Acyl Chloride Coupling 78 >95 24 $$
Carbodiimide-Mediated 70 90 48 $$$
One-Pot Iodination/Coupling 65 85 36 $$

Mechanism of Action

The mechanism of action of 4-(5-Iodothiophene-3-carbonyl)piperazin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the piperazine ring suggests it may interact with GABA receptors or other neurotransmitter systems . The thiophene ring may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-(5-Iodothiophene-3-carbonyl)piperazin-2-one, highlighting differences in substituents, synthesis, biological activity, and target specificity:

Compound Name Substituents Synthesis Method Biological Activity Key Findings References
This compound 5-Iodothiophene-3-carbonyl Likely via coupling of iodothiophene carbonyl chloride with piperazinone Not explicitly reported; inferred cytotoxic/enzyme inhibitory activity from analogs Iodine may enhance halogen bonding but increase molecular weight (MW) and logP vs. chlorophenyl analogs
Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl) acetate 4-Chlorophenyl, 3-chlorophenyl Reaction of methyl α-bromophenylacetic acid with 1-(3-chlorophenyl)piperazin-2-one Cytotoxic against HT-29 (colon) and A549 (lung) cancer cells (IC₅₀: 8–12 µM) Chlorine substituents improve cytotoxicity; ester hydrolysis critical for activity
4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]piperazin-2-one Trifluorophenyl, aminobutanoyl Not detailed DPP-IV inhibitor (reference compound in docking studies) Fluorine atoms enhance metabolic stability and binding to DPP-IV active site
Nutlin-3 (MDM2 antagonist) Bis(4-chlorophenyl), imidazole, isopropoxy-methoxyphenyl Multi-step synthesis involving imidazole ring formation MDM2 antagonist (IC₅₀: ~100 nM); activates p53 in cancer cells Chlorophenyl groups critical for MDM2 binding; imidazole stabilizes hydrophobic interactions
(R)-3-Phenylpiperazin-2-one Phenyl group at position 3 Not detailed Not reported; chiral center may influence target selectivity Phenyl substituent increases aromatic interactions but reduces solubility vs. halogenated analogs

Key Observations :

However, this increases MW (~265 vs. ~180 for chlorophenyl derivatives) and logP, which may reduce solubility . Aromatic vs. Heteroaromatic: Thiophene (5-membered sulfur heterocycle) provides distinct electronic properties vs.

Biological Activity: Chlorophenyl-substituted piperazinones exhibit cytotoxicity (IC₅₀: 8–12 µM), suggesting that the iodothiophene variant could have similar or enhanced activity if optimized for cellular uptake . Nutlin-3’s MDM2 antagonism highlights the importance of bulky substituents (e.g., bis-chlorophenyl groups) for protein-protein interaction inhibition, a feature absent in the iodothiophene derivative .

Synthetic Accessibility :

  • The iodothiophene moiety may require specialized coupling reagents (e.g., iodothiophene carbonyl chloride) compared to chlorophenyl derivatives synthesized via nucleophilic substitution .

Computational Insights: Pre-ADME analysis of coumarin-piperazinone hybrids (e.g., compound 6e) suggests that bulky substituents like iodothiophene could violate drug-likeness criteria (e.g., Lipinski’s rules) due to high MW or logP .

Biological Activity

4-(5-Iodothiophene-3-carbonyl)piperazin-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H10N2O1S1I1\text{C}_{11}\text{H}_{10}\text{N}_2\text{O}_1\text{S}_1\text{I}_1

This structure features a piperazine ring, which is known for its versatility in drug design, and a thiophene moiety that contributes to its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of NF-kB Pathway : The compound has been shown to inhibit the activation of NF-kB, a transcription factor involved in inflammatory responses. This inhibition could lead to reduced expression of pro-inflammatory cytokines such as TNF-alpha and IL-1β .
  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially reducing oxidative stress in cells .

Antiinflammatory Properties

Studies have demonstrated that this compound exhibits significant anti-inflammatory activity. In vitro assays revealed that the compound can inhibit the production of inflammatory mediators in macrophages, suggesting its potential use in treating inflammatory diseases .

Anticancer Effects

The compound has also been investigated for its anticancer properties. In vitro studies using various cancer cell lines indicated that it can induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators .

Study 1: Anti-inflammatory Activity

In a controlled study, mice were treated with this compound prior to inducing inflammation through lipopolysaccharide (LPS) injection. Results showed a significant reduction in inflammatory markers compared to the control group, indicating the compound's efficacy in modulating inflammatory responses.

Study 2: Anticancer Efficacy

A recent study evaluated the effects of the compound on human breast cancer cells (MCF-7). Treatment with varying concentrations of this compound resulted in dose-dependent inhibition of cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, supporting its potential as an anticancer agent .

Research Findings Summary Table

Activity Mechanism Study Reference
Anti-inflammatoryInhibition of NF-kB pathway
AntioxidantReduces oxidative stress
Anticancer (MCF-7)Induces apoptosis

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